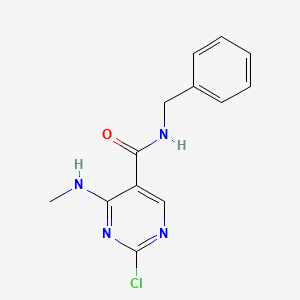
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C13H13ClN4O and a molecular weight of 276.72 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid with benzylamine under appropriate reaction conditions . The reaction typically requires the use of a suitable solvent, such as acetonitrile or dimethylformamide, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their activity . This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects . The compound may also interact with receptors and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2-chloro-4-(methylamino)pyrimidine-5-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.
N-benzyl-2-chloro-4-(amino)pyrimidine-5-carboxamide: Lacks the methyl group on the amino moiety, which may influence its reactivity and interactions with molecular targets.
2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid: Lacks the benzyl group and the amide functionality, which may alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-15-11-10(8-17-13(14)18-11)12(19)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,19)(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYJIQCUCWBWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733721 |
Source


|
| Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-73-9 |
Source


|
| Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
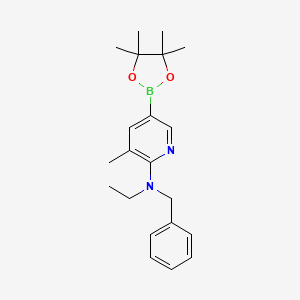
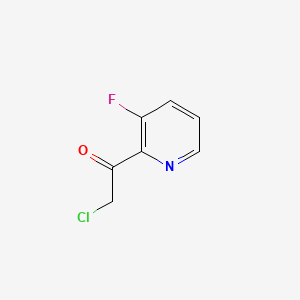
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)
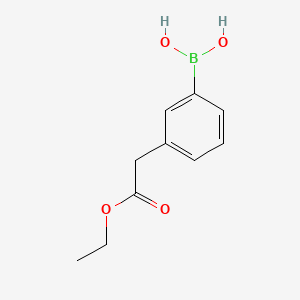
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
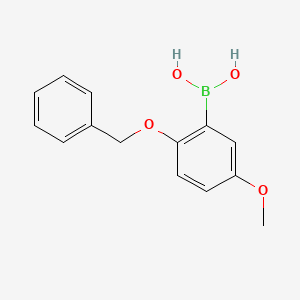
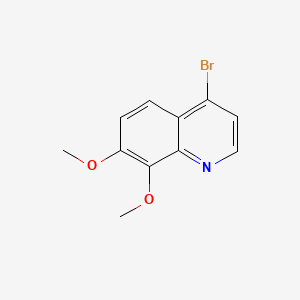
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
